The 1,3,3-Trimethylpiperazin-2-one Hydrochloride Scaffold in Modern Drug Discovery: Structural Rationale and Application in Covalent Inhibitor Design
The 1,3,3-Trimethylpiperazin-2-one Hydrochloride Scaffold in Modern Drug Discovery: Structural Rationale and Application in Covalent Inhibitor Design
As drug discovery programs increasingly tackle difficult protein-protein interactions and highly mutated active sites, the demand for conformationally restricted, metabolically stable building blocks has surged. 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8)[1] represents a highly specialized aza-heterocyclic scaffold that addresses these exact challenges.
This technical guide dissects the structural logic, physicochemical advantages, and field-validated applications of this privileged scaffold, culminating in a detailed case study of its use in designing novel non-β-lactam antibiotics.
Structural Rationale: Beyond the Piperazine Core
While the standard piperazine ring is considered a "privileged structure" found in numerous blockbuster drugs[2], its high basicity and conformational flexibility can lead to off-target hERG toxicity and rapid oxidative metabolism. The 1,3,3-trimethylpiperazin-2-one scaffold introduces three critical modifications that drastically alter its pharmacological profile:
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The 2-Oxo (Lactam) Modification: Converting the amine at position 1 to an amide neutralizes its basicity. This lowers the overall pKa of the molecule, improving passive membrane permeability and reducing the risk of phospholipidosis.
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The gem-Dimethyl Group at C3: The presence of two methyl groups adjacent to the N4 secondary amine creates immense steric hindrance. This restricts the rotational degrees of freedom of any attached pharmacophore, locking the molecule into a specific bioactive conformation. Furthermore, this steric shield protects adjacent amide bonds from enzymatic hydrolysis by proteases.
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N1 Methylation: Capping the amide nitrogen removes a hydrogen bond donor, further enhancing lipophilicity and preventing unwanted hydrogen-bonding networks that can lead to poor solubility or aggregation.
Physicochemical Profile
To ensure precise stoichiometric control and long-term bench stability, this scaffold is almost exclusively utilized as a hydrochloride salt [1]. The free base of low-molecular-weight piperazinones can be hygroscopic and prone to degradation, whereas the HCl salt is a stable, free-flowing powder.
| Property | Value / Description |
| Chemical Name | 1,3,3-Trimethylpiperazin-2-one hydrochloride |
| CAS Number | 1207877-86-8[1] |
| Molecular Formula | C₇H₁₅ClN₂O[1] |
| Molecular Weight | 178.66 g/mol (Salt) / 142.20 g/mol (Free Base)[1][3] |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O, DMSO, and DMF |
| N4 Amine Reactivity | Highly sterically hindered; requires activated electrophiles |
Case Study: Targeting Antimicrobial Resistance (AMR)
The utility of 1,3,3-trimethylpiperazin-2-one is perfectly illustrated in the development of novel antibiotics targeting Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PaPBP3)[4]. With β-lactamase-driven resistance rendering traditional penicillins ineffective, researchers required a non-β-lactam warhead guided by a highly specific targeting moiety.
Newman et al. (2021) utilized the 1,3,3-trimethylpiperazin-2-one scaffold to mimic the diketopiperazine side chain of the broad-spectrum antibiotic piperacillin[4]. By coupling this hindered piperazinone to a benzoxaborole warhead, they synthesized "Compound 4"[4].
Structural biology confirmed that the rigid nature of the 1,3,3-trimethylpiperazin-2-one ring precisely projects the boron warhead into the PaPBP3 active site, enabling a unique di-covalent binding mode with Ser294 and Ser349 (PDB: 7ATX)[4][5].
Rational design of PBP3 inhibitors using the 1,3,3-trimethylpiperazin-2-one scaffold.
Validated Experimental Methodologies
Working with 1,3,3-trimethylpiperazin-2-one hydrochloride requires specific synthetic considerations. The gem-dimethyl group at C3 makes the N4 amine exceptionally hindered. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) will typically fail to achieve meaningful conversion. The protocols below outline self-validating systems for coupling and downstream crystallographic analysis.
Protocol A: Sterically Hindered Amide Coupling
Objective: Couple the N4 amine to a carboxylic acid warhead (e.g., benzoxaborole-6-carboxylic acid).
Causality & Reagent Selection:
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HATU: Required over standard reagents because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is small and electrophilic enough to be attacked by the hindered N4 amine.
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DIPEA (Excess): Because the starting material is an HCl salt, at least 1.0 equivalent of base is consumed immediately just to liberate the free nucleophilic amine. Excess base is required to drive the HATU activation cycle.
Step-by-Step Procedure:
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Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.
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Amine Introduction: Add 1,3,3-trimethylpiperazin-2-one hydrochloride (1.2 eq) in one portion.
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Reaction Monitoring: Stir at room temperature for 16 hours. Self-Validation Check: Analyze via LC-MS. If the unreacted active ester persists, elevate the temperature to 50°C for 4 hours to overcome the steric activation energy barrier.
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Purification: Quench with H₂O, extract with EtOAc, concentrate, and purify the conjugate via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).
Protocol B: High-Throughput Crystallography (Crystal Soaking)
Objective: Determine the binding mode of the synthesized conjugate to PaPBP3[4].
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Crystal Growth: Grow apo-PaPBP3 crystals using sitting-drop vapor diffusion in a crystallization buffer (e.g., PEG 3350, 0.2 M salt).
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Ligand Preparation: Prepare a 50 mM stock of the purified 1,3,3-trimethylpiperazin-2-one conjugate in 100% DMSO.
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Soaking: Transfer the apo crystals into a new drop containing the crystallization buffer supplemented with 5–10% DMSO and 5 mM of the conjugate.
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Incubation: Incubate for 2 to 24 hours. Causality: Covalent inhibitors require time to undergo the nucleophilic attack by the active site serine(s)[4].
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Harvesting: Cryoprotect the crystals and flash-freeze in liquid nitrogen for subsequent X-ray diffraction data collection.
End-to-end workflow from hindered amide coupling to crystallographic validation.
References
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PubChemLite. "C7H14N2O - Explore". Université du Luxembourg. Available at: [Link]
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Taylor, A. P., et al. "Modern Advances in Heterocyclic Chemistry in Drug Discovery". Organic & Biomolecular Chemistry, 2016. Available at:[Link]
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Newman, H., et al. "High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes". Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]
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RCSB Protein Data Bank. "7ATX: Structure of P. aeruginosa PBP3 in complex with a benzoxaborole (Compound 4)". RCSB PDB, 2021. Available at: [Link]
